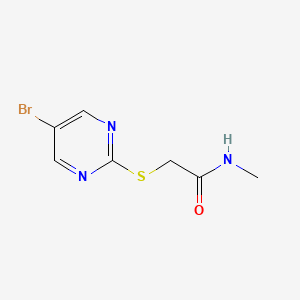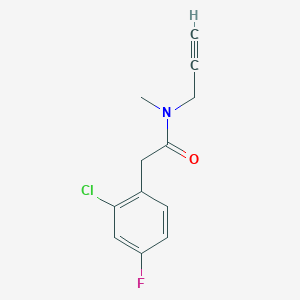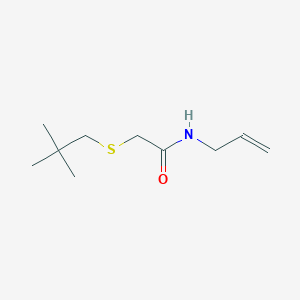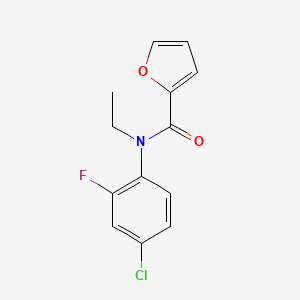
2-(2,2-Dimethylpropylsulfanylmethyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dimethylpropylsulfanylmethyl)pyrimidin-4-amine is an organic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has a unique structure that makes it a promising candidate for the development of new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylpropylsulfanylmethyl)pyrimidin-4-amine is not fully understood. However, it is believed to work by inhibiting various enzymes and proteins involved in the growth and proliferation of cancer cells, inflammation, and infectious diseases. The compound has been shown to inhibit the activity of various kinases and enzymes such as JAK2, CDK2, and DHFR.
Biochemical and Physiological Effects:
2-(2,2-Dimethylpropylsulfanylmethyl)pyrimidin-4-amine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. The compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, the compound has been found to have activity against various infectious diseases by inhibiting the growth and proliferation of the causative agents.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(2,2-Dimethylpropylsulfanylmethyl)pyrimidin-4-amine is its potential as a lead compound for the development of new drugs targeting various diseases. The compound has been found to have activity against various diseases and has a unique structure that makes it a promising candidate for drug development. However, one of the limitations of the compound is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for research on 2-(2,2-Dimethylpropylsulfanylmethyl)pyrimidin-4-amine. One area of research is the development of new drugs based on the structure of the compound. Researchers can modify the structure of the compound to improve its activity and selectivity against various diseases. Another area of research is the study of the compound's mechanism of action. Researchers can further investigate the enzymes and proteins targeted by the compound to gain a better understanding of its mode of action. In addition, researchers can study the compound's pharmacokinetics and toxicity to determine its potential as a drug candidate.
Synthesis Methods
The synthesis of 2-(2,2-Dimethylpropylsulfanylmethyl)pyrimidin-4-amine involves the reaction of 2-(chloromethyl)pyrimidine-4-amine with 2,2-dimethylpropane-1-thiol in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-(2,2-Dimethylpropylsulfanylmethyl)pyrimidin-4-amine with a yield of around 60%.
Scientific Research Applications
2-(2,2-Dimethylpropylsulfanylmethyl)pyrimidin-4-amine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have activity against various diseases such as cancer, inflammation, and infectious diseases. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, the compound has been found to have activity against various infectious diseases such as malaria and tuberculosis.
properties
IUPAC Name |
2-(2,2-dimethylpropylsulfanylmethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S/c1-10(2,3)7-14-6-9-12-5-4-8(11)13-9/h4-5H,6-7H2,1-3H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFJDPGDQVBMPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CSCC1=NC=CC(=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-methoxypyridin-2-yl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]methanamine](/img/structure/B6625996.png)
![5-[[2-Chloro-5-(trifluoromethyl)phenoxy]methyl]-1-(2-fluoroethyl)-1,2,4-triazole](/img/structure/B6626009.png)


![Methyl 2-[1-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanylmethyl]cyclopropyl]acetate](/img/structure/B6626023.png)

![5-[(1-Cyclopropyl-5-propan-2-ylimidazol-2-yl)sulfanylmethyl]-1-(2-fluoroethyl)-1,2,4-triazole](/img/structure/B6626039.png)
![8-methoxy-4-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]quinoline](/img/structure/B6626048.png)
![1-[(2-methyltetrazol-5-yl)methyl]-4-[3-(trifluoromethoxy)phenyl]-3,6-dihydro-2H-pyridine](/img/structure/B6626050.png)


![6-[(3aS,6aS)-3a-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B6626086.png)
![N-[3-[(4-cyanocyclohexyl)methylcarbamoylamino]propyl]-2-methylpropanamide](/img/structure/B6626088.png)